4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C11H10FN3O3S and a molecular weight of 283.28 g/mol
Preparation Methods
The synthesis of 4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxypyrimidine-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as hydrogen peroxide or sodium borohydride, respectively.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Scientific Research Applications
4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide can be compared with similar compounds such as:
3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide: This compound has a chlorine atom instead of a methyl group, which may alter its chemical and biological properties.
3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide: This compound has a methoxy group instead of a methyl group, which may affect its reactivity and applications.
Properties
IUPAC Name |
4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3S/c1-8-5-9(13)3-4-11(8)20(17,18)16-10-6-14-12(19-2)15-7-10/h3-7,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTDDVLLZOEUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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